Trimethoxytranylcypromine

Description

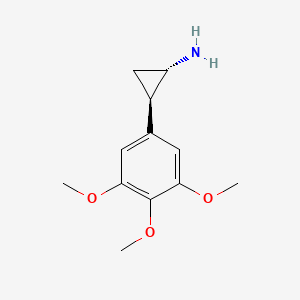

Trimethoxytranylcypromine is a hypothesized derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) used in treating depression. Such substitutions are common in medicinal chemistry to enhance bioavailability, target specificity, or metabolic stability. However, direct references to this compound are absent in the provided evidence, necessitating inferences from structurally related molecules.

Properties

CAS No. |

20186-45-2 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

HNYWYOQSLRJIMG-BDAKNGLRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

Trimethoxytranylcypromine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .

Scientific Research Applications

Trimethoxytranylcypromine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

Trimethoxytranylcypromine exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression . The molecular targets include MAO-A and MAO-B isoforms, and the pathways involved are related to neurotransmitter metabolism and signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

Tranylcypromine Derivatives (Anti-LSD1 Agents)

describes tranylcypromine derivatives with anti-LSD1 activity, such as:

- 3b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride

- 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride

- 6a/6b : Pyridine-substituted benzamides

These compounds retain the tranylcypromine backbone but feature heterocyclic substituents (furan, thiophene, pyridine). Key data include:

- Melting Points : 215–265°C

- Yields : 45–72%

- Purity : Theoretical vs. experimental elemental analysis discrepancies ≤0.5% .

Trimethoprim-Related Compounds

lists trimethoprim analogs with trimethoxybenzyl groups:

- Compound A: 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol

- Compound B: (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone

Though these are antibiotics (dihydrofolate reductase inhibitors), their trimethoxy motifs suggest:

- Enhanced Lipophilicity : Methoxy groups increase membrane permeability.

- Metabolic Stability : Resistance to oxidative degradation .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of Trimethoxytranylcypromine and Analogues

Key Observations :

- Molecular Weight : this compound’s predicted weight (263.33 g/mol) is higher than tranylcypromine but lower than bulkier derivatives like 3b.

- Solubility : Methoxy groups may improve water solubility compared to parent tranylcypromine but reduce it relative to charged derivatives (e.g., hydrochlorides in ).

- Bioactivity : Anti-LSD1 derivatives in show substituent-dependent efficacy. Trimethoxy groups could enhance MAO or LSD1 inhibition via π-π stacking or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.